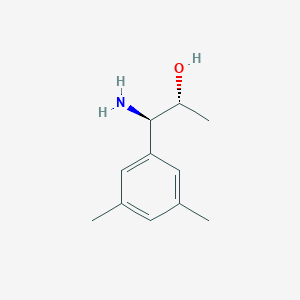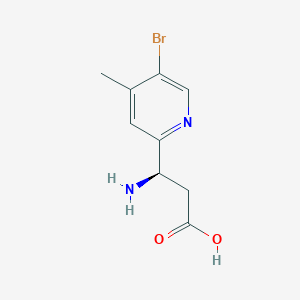
Methyl 3-amino-2,3-dihydrobenzofuran-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
METHYL3-AMINO-2,3-DIHYDRO-1-BENZOFURAN-6-CARBOXYLATE is a compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of METHYL3-AMINO-2,3-DIHYDRO-1-BENZOFURAN-6-CARBOXYLATE typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, a free radical cyclization cascade can be employed to construct the benzofuran ring . This method is advantageous due to its high yield and fewer side reactions.
Industrial Production Methods
In an industrial setting, the production of benzofuran derivatives, including METHYL3-AMINO-2,3-DIHYDRO-1-BENZOFURAN-6-CARBOXYLATE, often involves scalable synthetic routes. Techniques such as microwave-assisted synthesis (MWI) have been utilized to achieve efficient production with high yields . These methods are optimized to ensure consistency and cost-effectiveness in large-scale manufacturing.
Analyse Des Réactions Chimiques
Types of Reactions
METHYL3-AMINO-2,3-DIHYDRO-1-BENZOFURAN-6-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.
Applications De Recherche Scientifique
METHYL3-AMINO-2,3-DIHYDRO-1-BENZOFURAN-6-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its biological activities make it a candidate for studying cellular processes and interactions.
Industry: It is used in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of METHYL3-AMINO-2,3-DIHYDRO-1-BENZOFURAN-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives have been shown to inhibit certain enzymes and interfere with cellular signaling pathways . These interactions can lead to the modulation of biological activities, such as cell growth inhibition and apoptosis induction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzofuran: The parent compound with a simpler structure.
Indole: Another heterocyclic compound with similar biological activities.
Benzothiophene: A sulfur-containing analog with distinct properties.
Uniqueness
METHYL3-AMINO-2,3-DIHYDRO-1-BENZOFURAN-6-CARBOXYLATE stands out due to its specific functional groups, which confer unique chemical reactivity and biological activity. Its amino and carboxylate groups allow for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications.
Propriétés
Formule moléculaire |
C10H11NO3 |
|---|---|
Poids moléculaire |
193.20 g/mol |
Nom IUPAC |
methyl 3-amino-2,3-dihydro-1-benzofuran-6-carboxylate |
InChI |
InChI=1S/C10H11NO3/c1-13-10(12)6-2-3-7-8(11)5-14-9(7)4-6/h2-4,8H,5,11H2,1H3 |
Clé InChI |
AIFFLXZRXCBASW-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC2=C(C=C1)C(CO2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(1R,2S)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13050149.png)

![2,3-Dihydropyrazolo[5,1-B]oxazol-6-amine hcl](/img/structure/B13050177.png)







